REACTION_SMILES
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[CH3:18][O:19][c:20]1[c:21]([NH2:22])[cH:23][cH:24][c:25]([N:27]2[CH2:28][CH2:29][CH:30]([N:33]3[CH2:34][CH2:35][N:36]([CH3:39])[CH2:37][CH2:38]3)[CH2:31][CH2:32]2)[cH:26]1.[Cl:1][c:2]1[n:3][cH:4][c:5]([Cl:17])[c:6](-[c:8]2[cH:9][nH:10][c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]23)[n:7]1>>[c:2]1([NH:22][c:21]2[c:20]([O:19][CH3:18])[cH:26][c:25]([N:27]3[CH2:28][CH2:29][CH:30]([N:33]4[CH2:34][CH2:35][N:36]([CH3:39])[CH2:37][CH2:38]4)[CH2:31][CH2:32]3)[cH:24][cH:23]2)[n:3][cH:4][c:5]([Cl:17])[c:6](-[c:8]2[cH:9][nH:10][c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]23)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(N2CCC(N3CCN(C)CC3)CC2)ccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncc(Cl)c(-c2c[nH]c3ccccc23)n1
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Name
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Type
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product
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Smiles
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COc1cc(N2CCC(N3CCN(C)CC3)CC2)ccc1Nc1ncc(Cl)c(-c2c[nH]c3ccccc23)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |